methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate

Description

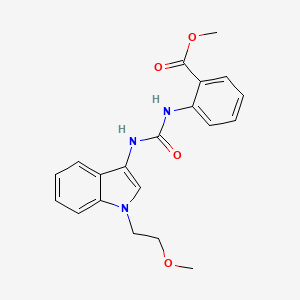

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a ureido group, and a benzoate ester

Properties

IUPAC Name |

methyl 2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-26-12-11-23-13-17(14-7-4-6-10-18(14)23)22-20(25)21-16-9-5-3-8-15(16)19(24)27-2/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBBJUNAHFIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate typically involves a multi-step process

Preparation of Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Ureido Group: The ureido group can be introduced by reacting the indole derivative with an isocyanate. This reaction typically requires mild conditions and can be carried out at room temperature.

Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted ureido derivatives.

Scientific Research Applications

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological processes involving indole derivatives.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The benzoate ester can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-(1-(2-hydroxyethyl)-1H-indol-3-yl)ureido)benzoate

- Methyl 2-(3-(1-(2-ethoxyethyl)-1H-indol-3-yl)ureido)benzoate

- Methyl 2-(3-(1-(2-methylpropyl)-1H-indol-3-yl)ureido)benzoate

Uniqueness

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.

Biological Activity

Methyl 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate, identified by its CAS number 941988-66-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 366.4 g/mol. The structure features an indole ring, which is known for its diverse biological activities, and a ureido group that may enhance its interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on indole derivatives show that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

2. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds that inhibit tyrosinase can be useful in treating hyperpigmentation disorders. In vitro studies have demonstrated that certain analogs related to this compound effectively inhibit tyrosinase activity, suggesting potential applications in dermatology .

Case Study: Inhibition of Melanin Production

A study evaluated the effects of various indole derivatives on melanin production in B16F10 melanoma cells. The results indicated that specific compounds significantly reduced melanin levels by inhibiting tyrosinase activity. For example, one analog exhibited an IC50 value of 1.12 µM, demonstrating potent inhibition compared to standard controls like kojic acid (IC50 = 24.09 µM) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Kojic Acid | 24.09 | Tyrosinase Inhibitor |

| Analog 3 | 1.12 | Tyrosinase Inhibitor |

| Analog 1 | 17.62 | Tyrosinase Inhibitor |

Cytotoxicity Assessment

In assessing the cytotoxic effects of these compounds on B16F10 cells, it was found that certain analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable therapeutic index for these compounds when considering their use as skin-lightening agents or anticancer therapies .

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during urea formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while DCM ensures mild reactivity for urea coupling .

- Catalyst use : Triethylamine (TEA) can accelerate isocyanate reactivity .

Advanced: How can computational modeling predict the reactivity of the urea linkage in biological systems?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions between the urea group and target proteins (e.g., kinases or GPCRs) by analyzing hydrogen bonding and steric complementarity .

- DFT calculations : Density Functional Theory (B3LYP/6-31G* basis set) evaluates electron density at the urea carbonyl, predicting susceptibility to nucleophilic attack .

- MD simulations : Molecular dynamics (AMBER force field) assess stability of the urea-protein complex under physiological conditions (e.g., solvation, pH 7.4) .

Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Respiratory protection : Use NIOSH-certified OV/AG/P99 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., isocyanates) .

- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Q. First aid :

- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced: Which analytical techniques confirm the structural integrity of this compound?

Answer:

| Technique | Key Data | Purpose |

|---|---|---|

| 1H/13C NMR | δ 7.8–8.2 (indole H), δ 3.7 (methoxyethyl CH2), δ 3.3 (ester OCH3) | Confirm substitution patterns and purity . |

| HPLC-MS | Retention time: 8.2 min (C18 column, 70% MeOH); [M+H]+ m/z 412.2 | Verify molecular weight and detect impurities . |

| X-ray crystallography | Crystallize in ethyl acetate/hexane; space group P21/n; bond angles ~120° at urea C=O | Resolve stereochemistry and packing motifs . |

| FT-IR | Peaks at 1680 cm⁻¹ (urea C=O), 1725 cm⁻¹ (ester C=O) | Functional group validation . |

Basic: How does the ester group influence the compound’s physicochemical properties?

Answer:

- Solubility : The methyl ester enhances lipophilicity (logP ~2.8), favoring dissolution in organic solvents (e.g., DMSO) over water .

- Stability : Susceptible to hydrolysis under basic conditions (pH >10) or enzymatic cleavage by esterases .

- Bioavailability : Esterification prolongs half-life in plasma by delaying metabolic degradation .

Q. Experimental validation :

- LogP measurement : Shake-flask method (octanol/water partition) .

- Hydrolysis kinetics : Monitor by HPLC at pH 7.4 and 9.0 .

Advanced: What in vitro assays evaluate the compound’s interaction with biological targets?

Answer:

- Enzyme inhibition :

- Cellular uptake :

Q. Data interpretation :

- Dose-response curves : Fit using GraphPad Prism to calculate EC50/IC50 .

- Competitive binding : Compare with control inhibitors (e.g., staurosporine for kinases) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions :

- Temperature : –20°C in airtight, light-resistant vials .

- Humidity : Use desiccants (silica gel) to prevent hydrolysis .

- Degradation signs : Discoloration (yellowing) or precipitate formation indicates decomposition .

Q. Stability testing :

- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH); monitor via HPLC .

Advanced: How can reaction kinetics of the urea formation step be mechanistically studied?

Answer:

Q. Key parameters :

- Activation energy (Ea) from Arrhenius plot.

- Rate constants (k1, k–1) for reversible steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.